Cas no 113350-52-0 (1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI))
![1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI) structure](https://it.kuujia.com/scimg/cas/113350-52-0x500.png)
113350-52-0 structure
Nome del prodotto:1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI)
1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]est
- 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI)
- δ-Truxilline
- 113350-52-0
- delta-Truxilline
- 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, bis(2-(methoxycarbonyl)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl) ester, stereoisomer
- Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 3,4-diphenylcyclobutane-1,2-dicarboxylate
- DTXSID80921047
- bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate
- 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, bis((1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl) ester, (1S,2S,3R,4R)-
-
- Inchi: InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3
- Chiave InChI: SYSWFFZJNZSEIZ-UHFFFAOYSA-N
- Sorrisi: COC(C1C2CCC(N2C)CC1OC(C1C(C2C=CC=CC=2)C(C2C=CC=CC=2)C1C(OC1CC2CCC(N2C)C1C(OC)=O)=O)=O)=O
Proprietà calcolate
- Massa esatta: 658.325
- Massa monoisotopica: 658.325
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 48
- Conta legami ruotabili: 12
- Complessità: 1120
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 6
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 112Ų
- XLogP3: 4.6
Proprietà sperimentali
- Densità: 1.29
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.611
1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI) Letteratura correlata
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
113350-52-0 (1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI)) Prodotti correlati
- 2228663-69-0(ethyl 4-(2-amino-1-hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate)
- 1352507-35-7(6-Methyl-5-(1-propyl-pyrrolidin-2-yl)-1H-pyridine-2-thione)
- 743444-72-6(5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile)
- 2227647-65-4((1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol)
- 2944-70-9(Silanediol,1-ethenyl-1-methyl-, 1,1-diacetate)
- 946327-24-8(3-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-fluorobenzene-1-sulfonamide)
- 103987-53-7(3-(3,5-dimethoxyphenyl)-2-oxopropanoic acid)
- 1214383-85-3(3,5-Difluoro-2-mercaptopyridine)
- 900011-48-5(ethyl 2-{2-1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamido}benzoate)
- 220100-05-0(α7 Nicotinic receptor agonist-1)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso
